Cas no 894431-72-2 ((2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid)

(2S)-2-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid is a protected dipeptide derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group at the N-terminus and a free carboxylic acid at the C-terminus. This compound is commonly employed in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s orthogonality, enabling selective deprotection under mild basic conditions without affecting other functional groups. The hydroxyl group in the side chain provides a handle for further modifications, while the phenylalanine and serine residues contribute to structural diversity in peptide design. Its high purity and stability make it suitable for precise, controlled synthesis of complex peptides, particularly in pharmaceutical and biochemical research applications.
(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid structure
894431-72-2 structure
Product Name:(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid
CAS No:894431-72-2
MF:C27H26N2O6
MW:474.505147457123
CID:4500486
PubChem ID:165553476
Update Time:2025-08-05

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanyl-
    • (2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid
    • EN300-1508216
    • 894431-72-2
    • (2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid
    • Inchi: 1S/C27H26N2O6/c30-15-24(26(32)33)28-25(31)23(14-17-8-2-1-3-9-17)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,30H,14-16H2,(H,28,31)(H,29,34)(H,32,33)/t23-,24-/m0/s1
    • InChI Key: QRVZBPMIXONWDH-ZEQRLZLVSA-N
    • SMILES: O(C(N[C@H](C(N[C@H](C(=O)O)CO)=O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 474.17908655Da
  • Monoisotopic Mass: 474.17908655Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 717
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 125Ų

(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1508216-0.05g
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Enamine
EN300-1508216-50mg
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Enamine
EN300-1508216-100mg
(2S)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid
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(2S)-2-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid Related Literature

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